molecular formula C9H9NO2 B1333054 6-Methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 39522-26-4

6-Methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1333054
CAS No.: 39522-26-4
M. Wt: 163.17 g/mol
InChI Key: JSBZPNRRLJLZBE-UHFFFAOYSA-N
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Description

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms The presence of a methyl group at the 6th position of the benzene ring distinguishes it from other benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired benzoxazine ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazine ring to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

6-Methyl-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the methyl group at the 6th position.

    6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of a methyl group.

    6-Methyl-2H-1,4-benzothiazin-3(4H)-one: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.

Uniqueness

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBZPNRRLJLZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192653
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39522-26-4
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039522264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2H-1,4-benzoxazin-3(4h)-one, 98%
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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